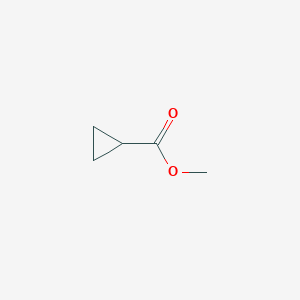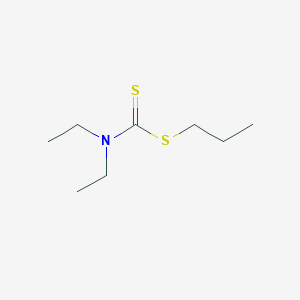
S-Propyl N,N-diethyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Propyl N,N-diethyldithiocarbamate: is an organosulfur compound belonging to the dithiocarbamate family. It is characterized by its ability to form stable complexes with transition metals due to its exceptional coordination properties . This compound has a molecular formula of C8H17NS2 and a molecular weight of 191.36 .
Mechanism of Action
Target of Action
S-Propyl N,N-diethyldithiocarbamate (SPDDC) is a type of dithiocarbamate (DTC) compound . DTCs are known for their high reactivity with thiol groups and metal binding abilities . These properties allow them to interact with various targets, including enzymes containing thiol groups .
Mode of Action
The mode of action of SPDDC involves its interaction with its targets through its metal binding abilities and high reactivity with thiol groups . This interaction can lead to changes in the function of the target, such as enzyme inhibition .
Biochemical Pathways
Given the general properties of dtcs, it can be inferred that spddc may affect pathways involving enzymes with thiol groups .
Action Environment
The action, efficacy, and stability of SPDDC can be influenced by various environmental factors. For instance, in a tribological application, the performance of SPDDC was found to be enhanced when added at a low concentration (<3%) to lithium complex grease .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Propyl N,N-diethyldithiocarbamate can be synthesized through the reaction of N,N-diethylethanamine with carbon disulfide in the presence of a base, followed by the addition of propyl halide . The reaction typically proceeds under mild conditions, with the base facilitating the formation of the dithiocarbamate anion, which then reacts with the propyl halide to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: S-Propyl N,N-diethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The dithiocarbamate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Various dithiocarbamate derivatives.
Scientific Research Applications
S-Propyl N,N-diethyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological systems.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized as a vulcanization accelerator, froth flotation collector, and lubricant additive.
Comparison with Similar Compounds
- S-cyanoethyl N,N-diethyldithiocarbamate
- S-benzoyl-N,N-diethyldithiocarbamate
- 2-hydroxyethyl dibutyldithiocarbamate
Comparison: S-Propyl N,N-diethyldithiocarbamate is unique due to its specific propyl group, which influences its reactivity and binding properties. Compared to S-cyanoethyl N,N-diethyldithiocarbamate, it has different selectivity and stability when forming complexes with metals. S-benzoyl-N,N-diethyldithiocarbamate and 2-hydroxyethyl dibutyldithiocarbamate have different substituents, affecting their solubility and application in various fields .
Properties
IUPAC Name |
propyl N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS2/c1-4-7-11-8(10)9(5-2)6-3/h4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSAGHQOEYPLQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC(=S)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
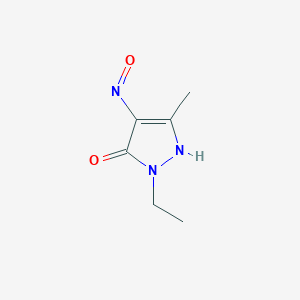

![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)
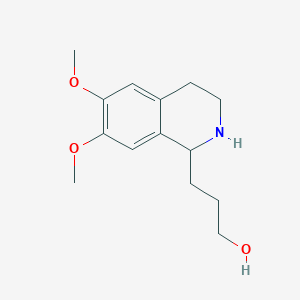

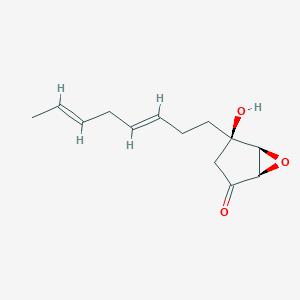
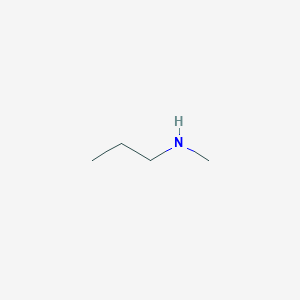
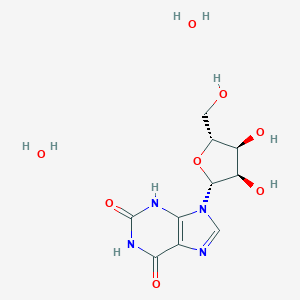
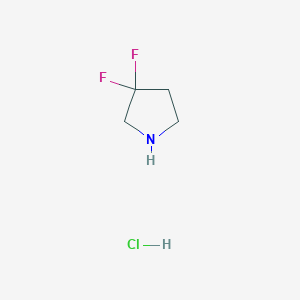
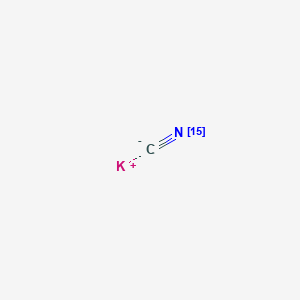
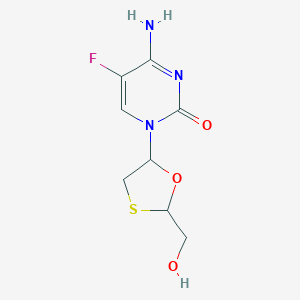

![4-[(Z)-1,2-diphenylbut-1-enyl]phenol](/img/structure/B120472.png)
